Scientific Field: Synthetic Organic Chemistry and Materials Science
Application Summary: The modification of amino acids through photocatalytic methods is a significant application in the field of synthetic organic chemistry. It plays a crucial role in various domains, including materials science, targeted drug delivery, and biological function probing.
Methods of Application: Photocatalysis has emerged as a mild approach for amino acid modification. It involves the use of light to activate a photocatalyst, which then induces chemical reactions at ambient conditions. This method is particularly advantageous for its mild, physiologically compatible conditions.
Results and Outcomes: The photocatalytic modification of amino acids has enabled the creation of a sizable toolbox of reactions capable of modifying almost all canonical amino acids. These methods are characterized by their mild conditions, which are compatible with physiological environments, thus enhancing their usefulness for amino acid modification .
Scientific Field: Organic Synthesis
Application Summary: Aliphatic deamination chemistry is another application where “4-(Allylamino)-3-nitrobenzoic acid” could be utilized. This field focuses on the activation and transformation of bonds to C(sp³) carbons.
Methods of Application: The process involves oxidative deamination and other transition metal-catalyzed reactions. These methods enable the transformation of primary aliphatic amines, traditionally considered inert, into valuable synthetic intermediates.
Results and Outcomes: Recent advances have demonstrated that primary alkyl amines can serve as aliphatic building blocks, offering new pathways for the synthesis of complex molecules. The outcomes include the development of cross-coupling and photocatalyzed transformations that proceed through polar and radical mechanisms .
Scientific Field: Medicinal Chemistry
Application Summary: The synthesis of indole derivatives, which are prevalent moieties in natural products and pharmaceuticals, represents another application area. “4-(Allylamino)-3-nitrobenzoic acid” can be a precursor in the synthesis of these compounds.
Methods of Application: The synthesis typically starts with an aniline derivative, which undergoes diazotization followed by a coupling reaction to form the indole core. Subsequent functionalization steps can introduce various substituents, including the nitrobenzoic acid moiety.
Results and Outcomes: The method allows for the efficient synthesis of indole derivatives with a high degree of complexity and diversity. These compounds are of significant interest due to their biological activity and potential therapeutic applications .
Scientific Field: Biotechnology and Genetic Engineering
Application Summary: This compound plays a role in the control of gene expression within eukaryotic cells. It can be used to create analogs of acyl-homoserine lactones, which are signaling molecules in bacterial quorum sensing.
Methods of Application: The analogs created from “4-(Allylamino)-3-nitrobenzoic acid” can mimic the natural signaling molecules and be used to regulate gene expression in a controlled manner, which is crucial for understanding gene functions and for therapeutic interventions.
Results and Outcomes: These analogs have been used as control molecules for gene expression in eukaryotic cells, providing a valuable tool for research and potential therapeutic applications .
Scientific Field: Organic Chemistry and Catalysis
Application Summary: Photoredox catalysis is a field that has seen significant growth, and “4-(Allylamino)-3-nitrobenzoic acid” can be used in the development of new photocatalytic methods for amino acid modification.
Methods of Application: The compound can participate in reactions where it undergoes oxidation by an excited photocatalyst, leading to hydrogen atom transfer and subsequent chemical transformations.
Results and Outcomes: The development of photoredox catalysis using this compound has expanded the toolbox of reactions for amino acid modification, enabling the modification of a wide range of amino acids under mild conditions .
Scientific Field: Organic Synthesis and Medicinal Chemistry
Application Summary: “4-(Allylamino)-3-nitrobenzoic acid” can be used in the synthesis of aliphatic amines, which are important building blocks in the synthesis of various organic compounds, including pharmaceuticals.
Methods of Application: The synthesis involves the generation of alkyl radicals from amino acid and peptide-derived Katritzky salts, which are then coupled to different aldehyde derivatives.
Results and Outcomes: This method has enabled the efficient synthesis of aliphatic amines, providing a new pathway for creating complex molecules and advancing the field of organic synthesis .
4-(Allylamino)-3-nitrobenzoic acid is an organic compound characterized by the molecular formula and a molecular weight of approximately 222.2 g/mol. It features a nitro group and an allylamino group attached to a benzoic acid structure, which contributes to its chemical reactivity and biological activity. This compound has a melting point of about 156.86 °C and a boiling point of approximately 356.39 °C .
Key reactions include:
The synthesis of 4-(allylamino)-3-nitrobenzoic acid can be achieved through several methods:
4-(Allylamino)-3-nitrobenzoic acid has potential applications in various fields:
Several compounds share structural similarities with 4-(allylamino)-3-nitrobenzoic acid, each possessing unique properties:
| Compound Name | Molecular Formula | Similarity |
|---|---|---|
| 4-(Benzylamino)-3-nitrobenzoic acid | C14H12N2O4 | 1.00 |
| 4-(Ethylamino)-3-nitrobenzoic acid | C10H12N2O4 | 0.92 |
| 3-Acetamido-4-nitrobenzoic acid | C9H8N2O5 | 0.94 |
| 2-Acetamido-3-nitrobenzoic acid | C9H8N2O5 | 0.94 |
| 4-(Butylamino)-3-nitrobenzoic acid | C13H16N2O4 | 0.93 |
These compounds differ primarily in their substituents on the aromatic ring or the nature of the amino groups, which influences their reactivity and biological activity.
The IUPAC name, 3-nitro-4-(prop-2-enylamino)benzoic acid, reflects the substituents’ positions and functional groups:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₀N₂O₄ | |
| Molecular weight | 222.2 g/mol | |
| CAS number | 160219-82-9 | |
| InChI Key | CLXPQLMFDNLGKL-UHFFFAOYSA-N |
The nitro group’s electron-withdrawing nature enhances the carboxylic acid’s acidity, while the allylamino group introduces a reactive site for further functionalization.
While direct historical records of 4-(allylamino)-3-nitrobenzoic acid’s discovery are limited, its synthesis aligns with broader trends in substituted benzoic acid research. Key developments include:
4-(Allylamino)-3-nitrobenzoic acid occupies a niche in substituted benzoic acid research due to its dual functional groups:
The allylamino group distinguishes this compound from simpler amino derivatives, enabling crosslinking or polymerization reactions.
This compound serves as a versatile intermediate:
The molecular composition of 4-(Allylamino)-3-nitrobenzoic acid is defined by its molecular formula C₁₀H₁₀N₂O₄ [1] [2] [4]. This formulation indicates the presence of ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and four oxygen atoms within the molecular structure. The molecular weight has been precisely determined as 222.20 grams per mole [1] [5] [2], providing a fundamental parameter for analytical and synthetic applications.
The exact mass specification, calculated with high precision, is 222.064057 grams per mole [6], while the monoisotopic mass is recorded as 222.06405680 daltons [2]. These mass specifications are critical for accurate mass spectrometric identification and quantitative analysis of the compound in various analytical procedures.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₄ | - |
| Molecular Weight | 222.20 | g/mol |
| Exact Mass | 222.064057 | g/mol |
| Monoisotopic Mass | 222.06405680 | Da |
| Heavy Atom Count | 16 | atoms |
The molecular architecture reveals specific structural characteristics, including two hydrogen bond donor sites and five hydrogen bond acceptor sites [4], contributing to the compound's intermolecular interaction capabilities and solubility properties.
The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as 3-nitro-4-(prop-2-enylamino)benzoic acid [2] [4]. This nomenclature precisely describes the structural arrangement, indicating the nitro group at position 3, the prop-2-enylamino (allyl amino) substituent at position 4, and the carboxylic acid functionality on the benzene ring.
Alternative nomenclature systems provide additional designations for this compound. The systematic name 4-(allylamino)-3-nitrobenzoic acid [1] [2] represents a commonly used alternative that emphasizes the allylamino substituent. The compound is also referenced as 3-nitro-4-(prop-2-en-1-ylamino)benzoic acid [4], which provides explicit specification of the allyl group positioning.
| Nomenclature System | Designation |
|---|---|
| IUPAC Name | 3-nitro-4-(prop-2-enylamino)benzoic acid |
| Common Name | 4-(allylamino)-3-nitrobenzoic acid |
| Alternative Systematic | 3-nitro-4-(prop-2-en-1-ylamino)benzoic acid |
| Descriptive Name | 3-nitro-4-(prop-2-enylamino)benzoic Acid |
The nomenclature variations reflect different conventions for describing the allyl group attachment, with prop-2-enylamino and prop-2-en-1-ylamino representing equivalent structural descriptions of the allylamino substituent [2] [4].
The compound's registry data includes comprehensive structural identifiers that facilitate accurate database searches and chemical information retrieval. The InChI (International Chemical Identifier) for this compound is InChI=1S/C10H10N2O4/c1-2-5-11-8-4-3-7(10(13)14)6-9(8)12(15)16/h2-4,6,11H,1,5H2,(H,13,14) [1] [2] [4]. This standardized identifier provides a unique textual representation of the molecular structure that can be processed by computational chemistry software.
The InChI Key, designated as CLXPQLMFDNLGKL-UHFFFAOYSA-N [1] [2] [4], represents a fixed-length condensed version of the InChI that facilitates rapid database searching and compound identification across different chemical information systems.
| Registry Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 160219-82-9 |
| InChI | InChI=1S/C10H10N2O4/c1-2-5-11-8-4-3-7(10(13)14)6-9(8)12(15)16/h2-4,6,11H,1,5H2,(H,13,14) |
| InChI Key | CLXPQLMFDNLGKL-UHFFFAOYSA-N |
| SMILES | C=CCNC1=C(C=C(C=C1)C(=O)O)N+[O-] |
The Simplified Molecular Input Line Entry System notation for the compound is C=CCNC1=C(C=C(C=C1)C(=O)O)N+[O-] [1] [2], providing a linear textual representation that describes the molecular connectivity and can be readily interpreted by chemical software applications.
4-(Allylamino)-3-nitrobenzoic acid exhibits positional isomerism within the broader category of nitrobenzoic acid derivatives [9] [10]. The compound represents one specific arrangement among multiple possible substitution patterns on the benzoic acid framework, where the relative positions of the nitro group, amino substituent, and carboxylic acid functionality determine distinct isomeric forms.
The three fundamental positional isomers of nitrobenzoic acid are 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid [9] [10]. These parent compounds serve as structural foundations for further substitution, creating families of derivatives with varying substitution patterns. The compound under consideration belongs to the 3-nitrobenzoic acid derivative family, with additional allylamino substitution at the 4-position relative to the carboxylic acid group.
Structural comparisons with related nitrobenzoic acid derivatives reveal the impact of substitution patterns on molecular properties. The 4-(methylamino)-3-nitrobenzoic acid analog [11] [12], bearing a methylamino group instead of an allylamino substituent, demonstrates how alkyl chain variations affect molecular characteristics while maintaining the core substitution pattern. Similarly, 4-amino-3-nitrobenzoic acid [14] represents the parent structure without alkyl substitution on the amino group.
| Compound | Molecular Formula | Molecular Weight | Substitution Pattern |
|---|---|---|---|
| 4-(Allylamino)-3-nitrobenzoic acid | C₁₀H₁₀N₂O₄ | 222.20 | 3-nitro, 4-allylamino |
| 4-(Methylamino)-3-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16 | 3-nitro, 4-methylamino |
| 4-Amino-3-nitrobenzoic acid | C₇H₆N₂O₄ | 182.14 | 3-nitro, 4-amino |
| 3-Nitro-4-(propylamino)benzoic acid | C₁₀H₁₂N₂O₄ | 224.21 | 3-nitro, 4-propylamino |
The structural isomerism considerations extend to the electronic effects of different substitution patterns [15] [16]. The ortho, meta, and para positioning of substituents relative to the carboxylic acid functionality influences the acidity of the compound through both inductive and resonance effects [15] [16]. Research demonstrates that ortho-substituted benzoic acids generally exhibit stronger acidity than their meta and para isomers due to steric hindrance that disrupts resonance stabilization [16].
The allylamino substituent in 4-(Allylamino)-3-nitrobenzoic acid introduces additional structural complexity through the presence of the vinyl group, which can participate in conjugation with the aromatic system [1] [4]. This structural feature distinguishes the compound from saturated alkyl amino derivatives and may influence its reactivity patterns and physicochemical properties compared to other nitrobenzoic acid isomers.